2-(4-butoxyphenyl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(4-butoxyphenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-3-12-19-14-10-8-13(9-11-14)17-18-15-6-4-5-7-16(15)20-17/h4-11H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHLWUIVZOPFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, sulfonyl) may improve metabolic stability but reduce solubility .
Physicochemical and Spectroscopic Properties
Comparative spectral data from IR and NMR studies highlight substituent effects:
Analysis :
Antimicrobial Activity
Antitumor and Antitubercular Activity
Anticonvulsant Activity
- 2-[2-(Substituted)hydrazinyl]-1,3-benzothiazoles : Effective in the 6 Hz psychomotor seizure test, suggesting CNS permeability .
Q & A
Basic: How can researchers optimize the synthesis of 2-(4-butoxyphenyl)-1,3-benzothiazole?
Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent polarity (e.g., DMF or toluene), temperature (80–120°C), and catalysts (e.g., iodine or Na₂S₂O₅). For Suzuki cross-coupling (to introduce aryl groups), use palladium catalysts and phenylboronic acid derivatives under inert atmospheres . Purification via column chromatography (hexane/ethyl acetate) or recrystallization (methanol) improves yield and purity. Monitor reaction progress with TLC and optimize stoichiometry to minimize byproducts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify functional groups (e.g., C=N stretch at ~1650 cm⁻¹, C-S at ~692 cm⁻¹) .
- NMR: ¹H NMR (CDCl₃) reveals aromatic proton environments (δ 7.0–8.5 ppm for benzothiazole and butoxyphenyl groups). ¹³C NMR confirms substituent effects on the benzothiazole core .
- X-ray Crystallography: Resolves 3D molecular geometry and intermolecular interactions (e.g., π-π stacking) .
Advanced: How do substituents on the benzothiazole core influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antitumor activity by increasing electrophilicity and target binding .
- Butoxy groups improve lipophilicity, aiding membrane permeability (logP optimization) .
- Fluorophenyl substituents boost antimicrobial efficacy via halogen bonding with enzymes .
Compare activity across analogs using cytotoxicity assays (e.g., MTT) and molecular docking .
Advanced: What mechanistic insights exist for reactions involving this compound?
Methodological Answer:
- C–S Bond Activation: Nickel catalysts facilitate alkyne insertion into benzothiazoles, forming benzothiazepines via oxidative addition .
- Electrophilic Substitution: Nitration/bromination occurs at electron-rich positions (C4/C6) under acidic conditions (e.g., HNO₃/TFAA) .
- Photoreactivity: Fluorescence quenching studies reveal excited-state interactions with biological targets .
Advanced: What challenges arise in designing benzothiazole derivatives for anticancer applications?
Methodological Answer:
- Selectivity: Off-target effects require isoform-specific enzyme inhibition (e.g., kinase profiling) .
- Metabolic Stability: Introduce electron-donating groups (e.g., -OCH₃) to reduce CYP450-mediated oxidation .
- Solubility: Balance lipophilicity with polar groups (e.g., sulfonamides) to improve pharmacokinetics .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) for polar byproducts .
- Recrystallization: Methanol/water mixtures yield high-purity crystals. Monitor melting points (e.g., 139–140°C for related analogs) .
- HPLC: Reverse-phase C18 columns resolve closely related impurities .
Advanced: How can fluorescence properties of benzothiazole derivatives be leveraged in research?
Methodological Answer:
- Bioimaging: Fluorescent benzothiazoles (e.g., styryl derivatives) serve as probes for cellular uptake studies. Measure λem at 450–550 nm .
- Sensor Design: Quenching mechanisms detect metal ions (e.g., Cu²⁺) via chelation-enhanced fluorescence .
Advanced: What role do benzothiazoles play in enzyme inhibition studies?
Methodological Answer:
- Kinase Inhibition: Competitive binding assays (e.g., ATP displacement) identify IC50 values for anticancer candidates .
- Protease Targeting: Fluorogenic substrates (e.g., FRET peptides) quantify inhibition kinetics .
Basic: How stable is this compound under varying conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 200°C (TGA analysis). Store at –20°C in amber vials .
- Photostability: UV light induces isomerization; use light-protected containers .
- Hydrolytic Stability: Stable in neutral pH but degrades in strong acids/bases via ring-opening .
Advanced: How can in silico methods predict the bioactivity of benzothiazole derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
